1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde

Description

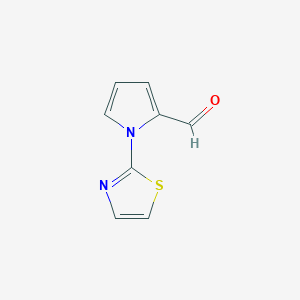

1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a pyrrole ring These structures are known for their significant roles in various biological and chemical processes

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-6-7-2-1-4-10(7)8-9-3-5-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMPLOXIKWGERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343662 | |

| Record name | 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383136-31-0 | |

| Record name | 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

α-Bromoacyl Thiazole Precursors

A common approach starts with the bromination of a suitable acetyl-substituted aromatic or heterocyclic precursor to yield α-bromoacyl compounds. For example, bromination of 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid in acetic acid at room temperature generates 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid. This α-bromoacyl derivative is a key intermediate for subsequent thiazole ring formation.

Cyclocondensation to Form Thiazole Rings

The α-bromoacyl intermediate undergoes cyclocondensation with thioamide compounds such as thiocarbamide, benzenecarbothioamide, or thioureido acids. The reaction conditions vary depending on the thioamide:

- In acetic acid at 60 °C for thiocarbamide.

- In refluxing acetone for benzenecarbothioamide and thioureido acids.

This cyclization yields substituted thiazole derivatives with characteristic NMR signals confirming the heterocyclic ring formation.

Formation of Pyrrole-2-carbaldehyde Moiety

The pyrrole-2-carbaldehyde part can be introduced by:

- Condensation of acid hydrazides with aromatic aldehydes, forming hydrazone intermediates.

- Reaction of acid hydrazides with diketones (e.g., hexane-2,5-dione) to form 2,5-dimethylpyrrole derivatives.

- Functionalization of pyrrole rings via oxidation or formylation to install the aldehyde group at the 2-position.

Coupling of Thiazole and Pyrrole Units

The final step involves coupling the thiazole ring to the pyrrole ring, typically at the nitrogen atom of pyrrole (N-1 position). This can be achieved by:

- N-alkylation or N-arylation reactions using appropriate halogenated thiazole derivatives.

- Condensation reactions under controlled conditions to maintain the aldehyde functionality intact.

Representative Reaction Scheme and Yields

The following table summarizes typical yields and conditions for key compounds in the synthetic sequence based on experimental data:

| Compound | Description | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 1 | Starting pyrrolidinone derivative | From 4-aminoacetophenone + itaconic acid | 86 |

| 2 | α-Bromoacyl intermediate | Bromination in acetic acid, RT | 95 |

| 3a-c | Thiazole derivatives via cyclocondensation | Acetic acid 60 °C or refluxing acetone | 43–82 |

| 4a-b | Esters via methanol esterification | Methanol + catalytic H2SO4 | 62–71 |

| 5a-b | Acid hydrazides from esters | Hydrazine hydrate, refluxing propan-2-ol | 65–81 |

| 6-12 | Hydrazone-type compounds via aldehyde condensation | DMF or 1,4-dioxane, RT or reflux | 62–99 |

| 13a-b | 2,5-Dimethylpyrrole derivatives | Reaction with hexane-2,5-dione | Data N/A |

Note: RT = room temperature.

Analytical and Spectroscopic Confirmation

- NMR Spectroscopy: Characteristic ^1H and ^13C NMR signals confirm the formation of thiazole and pyrrole rings, with aldehyde protons appearing typically around 8–10 ppm.

- Mass Spectrometry: Confirms molecular weight consistent with 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde (178.21 g/mol).

- IR Spectroscopy: Aldehyde C=O stretch around 1700 cm^-1 and thiazole ring vibrations.

- Elemental Analysis: Matches calculated values for C, H, N, O, and S content.

Summary of Key Research Findings

- The cyclocondensation of α-bromoacyl compounds with thioamides is an efficient route to thiazole formation.

- Subsequent transformations enable the installation of the pyrrole-2-carbaldehyde moiety.

- The synthetic methods yield moderate to high product purity and yields (43–99%), suitable for further biological evaluation.

- The protocols allow structural diversification by varying thioamide and aldehyde substrates, facilitating the synthesis of analogs with potential bioactivity.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic substitution on the thiazole ring using halogens or nucleophilic substitution on the pyrrole ring using alkyl halides.

Major Products:

Oxidation: 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-methanol.

Substitution: Various substituted thiazole and pyrrole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its aldehyde group allows for further chemical modifications, making it versatile in organic synthesis.

Biology

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties. Studies indicate that the thiazole ring enhances its ability to interact with microbial enzymes and cell membranes, making it a candidate for developing new antimicrobial agents.

- Antifungal Properties : Research has shown that this compound exhibits antifungal activity against various fungal strains, which could lead to potential therapeutic applications in treating fungal infections.

Medicine

- Anticancer Potential : Investigations into the anticancer properties of 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde reveal its ability to inhibit cancer cell proliferation. It has been shown to modulate key signaling pathways involved in cancer progression, suggesting its potential as a lead compound in cancer drug development.

- Drug Development Precursor : Due to its unique structural features, this compound is explored as a precursor for synthesizing novel pharmaceuticals targeting various diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly inhibited bacterial growth at low concentrations, demonstrating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde led to reduced cell viability and induced apoptosis. The compound was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Chemistry | Synthesis of heterocycles | Versatile building block |

| Biology | Antimicrobial agent | Inhibits growth of bacteria |

| Antifungal agent | Effective against fungal strains | |

| Medicine | Anticancer drug development | Induces apoptosis in cancer cells |

Mechanism of Action

The mechanism by which 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Molecular Targets and Pathways:

Enzymes: Inhibition of key enzymes involved in metabolic pathways.

Receptors: Binding to specific receptors, modulating their activity.

Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

- 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carboxylic acid

- 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-methanol

- 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-amine

Comparison: 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and derivatizations. This makes it a versatile intermediate in organic synthesis compared to its similar compounds, which may have different functional groups and thus different reactivity and applications .

Biological Activity

1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrrole ring fused with a thiazole moiety and an aldehyde functional group. This combination contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde. The presence of the thiazole ring enhances the compound's ability to interact with microbial enzymes and cell membranes.

Table 1: Antimicrobial Activity of 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

Research has shown that compounds containing thiazole and pyrrole rings exhibit significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation through apoptosis induction.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde on various cancer cell lines:

- Cell Lines Tested : HT-29 (colon cancer), Jurkat (T-cell leukemia), and J774A.1 (macrophage).

- Findings : The compound exhibited IC50 values indicating potent cytotoxicity, particularly against HT-29 cells with an IC50 of 25 µM.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HT-29 | 25 | Induction of apoptosis | |

| Jurkat | 30 | Cell cycle arrest | |

| J774A.1 | 40 | Immune modulation |

The biological activity of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Receptor Binding : The structural components facilitate binding to various receptors, modulating signaling pathways that lead to apoptosis or growth inhibition.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazole or pyrrole rings can significantly alter biological activity. For instance:

- Substituents : Electron-withdrawing groups enhance anticancer activity by stabilizing reactive intermediates.

- Ring Modifications : Alterations in the ring structure can improve selectivity towards specific cancer types or microbial strains.

Q & A

Q. What challenges arise in evaluating its biological activity, and how are they mitigated?

- Methodological Answer : Poor aqueous solubility complicates in vitro assays. Co-solvents (e.g., DMSO ≤0.1%) or liposomal encapsulation enhance bioavailability. For cytotoxicity studies (e.g., against cancer cells), IC50 values should be validated via orthogonal assays (MTT and apoptosis markers) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.